4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)-1-cyclohexen-1-yl]-1,3,2-dioxaborolane
Description
4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)-1-cyclohexen-1-yl]-1,3,2-dioxaborolane (CAS: 683242-93-5) is a cyclic boronate ester with a unique structural motif combining a trifluoromethyl-substituted cyclohexenyl group and the pinacol boronate framework. This compound is characterized by its high purity (98%) and specialized applications in cross-coupling reactions, such as Suzuki-Miyaura couplings, where its steric and electronic properties modulate reactivity . The trifluoromethyl group enhances electron-withdrawing effects, while the cyclohexenyl ring introduces steric bulk, balancing stability and reactivity in synthetic transformations.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(trifluoromethyl)cyclohexen-1-yl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BF3O2/c1-11(2)12(3,4)19-14(18-11)10-7-5-9(6-8-10)13(15,16)17/h7,9H,5-6,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZIGWZGLMLDGKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468694 | |
| Record name | 4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)-1-cyclohexen-1-yl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
683242-93-5 | |
| Record name | 4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)-1-cyclohexen-1-yl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)-1-cyclohexen-1-yl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with boron trifluoride etherate in the presence of a base. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)-1-cyclohexen-1-yl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the boronic ester group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form boronic acids or other oxidized derivatives.
Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reactions are typically carried out under an inert atmosphere to prevent oxidation and moisture interference .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. In Suzuki-Miyaura reactions, the primary products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .
Scientific Research Applications
4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)-1-cyclohexen-1-yl]-1,3,2-dioxaborolane has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)-1-cyclohexen-1-yl]-1,3,2-dioxaborolane involves its role as a boronic ester in cross-coupling reactions. The boron atom in the compound forms a complex with palladium catalysts, facilitating the transfer of the organic group to the coupling partner. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the final product .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous dioxaborolane derivatives:
Key Comparative Insights
Electronic Effects: The trifluoromethyl group in the target compound and 2m enhances stability via electron withdrawal, contrasting with the electron-donating methylsulfonyl group in . Fluorinated analogs (e.g., T3376-1G) exhibit superior oxidative stability compared to non-fluorinated derivatives like 8a .
Steric Considerations: The cyclohexenyl group in the target compound imposes greater steric hindrance than planar substituents (e.g., phenylethynyl in 45), slowing transmetalation in cross-couplings but improving selectivity . Tris-boronate 2m faces synthetic challenges (47% yield) due to steric complexity, unlike the straightforward synthesis of monosubstituted analogs .
Reactivity in Cross-Couplings :
- Styryl derivatives (8a, 9a) show stereospecific reactivity in hydroboration, whereas the target compound’s cyclohexenyl group requires optimized conditions for efficient coupling .
- Halogenated derivatives (e.g., 4-iodophenyl in ) serve as precursors for further functionalization, unlike the target compound’s direct use in couplings.
Applications :
- The target compound’s trifluoromethyl-cyclohexenyl motif is valuable in medicinal chemistry for bioisosteric replacement of aromatic rings.
- Benzo[b]thiophen-3-yl derivatives () are prioritized in materials science due to their π-conjugation, unlike the target’s alicyclic structure.
Research Findings and Data Tables
Physical Properties
| Compound | Melting Point (°C) | Molecular Weight (g/mol) | |
|---|---|---|---|
| Target compound | Not reported | 315.14 | |
| 2m (Tris-boronate) | 201.0 | 516.44 | |
| 53 (Cyclopropane derivative) | 47–49 | 376.25 |
Biological Activity
4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)-1-cyclohexen-1-yl]-1,3,2-dioxaborolane (commonly referred to as Dioxaborolane) is an organoboron compound that has gained attention for its diverse applications in organic synthesis and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of 272.07 g/mol. The compound features a dioxaborolane ring structure which enhances its reactivity in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling processes.
Structure Overview
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 272.07 g/mol |
| CAS Number | 683242-93-5 |
Biological Activity
The biological activity of this compound is primarily linked to its role as a reagent in organic synthesis. However, emerging studies suggest potential pharmacological properties worth exploring.
Anticancer Activity
Recent studies have indicated that organoboron compounds exhibit anticancer properties. Specifically:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), which lead to oxidative stress.
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that similar dioxaborolanes inhibited the proliferation of various cancer cell lines by disrupting cellular signaling pathways involved in growth and survival .
Antimicrobial Properties
There is growing interest in the antimicrobial potential of boron-containing compounds:
- In vitro Studies : Preliminary tests have shown that dioxaborolanes can exhibit bactericidal effects against certain Gram-positive bacteria. The mechanism may involve disruption of bacterial cell membranes.
Synthesis and Stability
The synthesis of this compound typically involves the reaction of boronic acids with pinacol under specific conditions:
- Synthetic Route : The compound is synthesized by reacting 3-(trifluoromethyl)phenylboronic acid with pinacol in the presence of dehydrating agents like toluene or benzene at elevated temperatures.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound's biological activity, it is essential to compare it with related organoboron compounds.
| Compound Name | Anticancer Activity | Antimicrobial Activity | Stability |
|---|---|---|---|
| 4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)-cyclohexen-1-yl]-1,3,2-dioxaborolane | Moderate | Present | High |
| 4-Methylphenylboronic Acid | Low | Absent | Moderate |
| Bis(pinacolato)diboron | High | Moderate | Very High |
Q & A
Q. How can steric effects from the cyclohexenyl and trifluoromethyl groups be mitigated in coupling reactions with sterically hindered substrates?
- Methodological Answer : Optimize reaction conditions by: (i) Using bulkier ligands (e.g., XPhos or DavePhos) to enhance catalyst turnover. (ii) Increasing reaction temperatures (80–100°C) to overcome kinetic barriers. (iii) Pre-activating the boronate with CsF or K₃PO₄ to improve solubility. Validate via kinetic studies comparing TOF (turnover frequency) under varied conditions .
Q. How do electronic and steric substituent effects on the cyclohexene ring influence reaction outcomes?
- Methodological Answer : Systematically compare derivatives (e.g., replacing trifluoromethyl with methoxy or nitro groups) to isolate electronic vs. steric contributions. Use Hammett plots (σ values) to correlate substituent electronic effects with reaction rates. For steric analysis, employ Tolman cone angles or DFT-calculated steric maps .
Q. What strategies resolve contradictions in reported reactivity data for similar dioxaborolanes?
- Methodological Answer : (i) Replicate experiments under standardized conditions (solvent, catalyst, temperature). (ii) Analyze byproducts (e.g., protodeboronation) via LC-MS or <sup>11</sup>B NMR. (iii) Cross-reference with computational studies (e.g., DFT calculations of transition states) to identify hidden mechanistic pathways .
Q. How does the compound’s stability vary under acidic or oxidative conditions, and how can this be leveraged in synthesis?
- Methodological Answer : Perform controlled degradation studies in H₂O₂/acetic acid (oxidative) or HCl/THF (acidic) to identify decomposition pathways. The trifluoromethyl group may confer resistance to oxidation, enabling selective functionalization. Monitor stability via time-resolved <sup>19</sup>F NMR .
Experimental Design Considerations
Q. What controls are essential when testing this compound in catalytic cycles?
- Methodological Answer : Include: (i) Negative controls (no catalyst, no boronate) to rule out non-catalytic pathways. (ii) Competition experiments with alternative boronates to assess selectivity. (iii) Kinetic isotopic effect (KIE) studies (e.g., D₂O vs. H₂O) to probe rate-determining steps .
Data Contradiction Analysis
Q. Why might catalytic efficiency vary between batch and flow reactors for reactions involving this compound?
- Methodological Answer : Flow reactors minimize oxygen/moisture exposure, critical for boronate stability. Differences in mixing efficiency or residence time distribution (RTD) can alter reaction profiles. Characterize using CFD (computational fluid dynamics) modeling paired with real-time <sup>11</sup>B NMR monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
